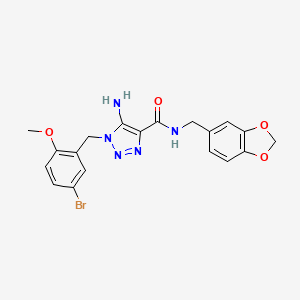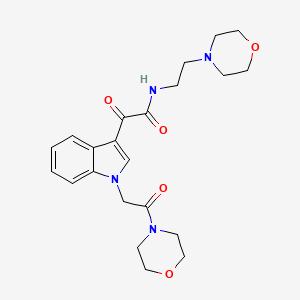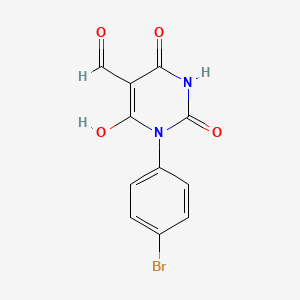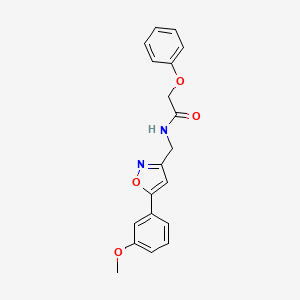
N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as O-2050, is a novel synthetic opioid compound that has gained significant attention in the scientific community due to its potential as a painkiller. This compound is structurally similar to other opioid drugs such as fentanyl and morphine, but its unique chemical structure has led to its investigation as a potential alternative to traditional opioids.
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is involved in the synthesis of various biologically active compounds. Su et al. (1986) reported the synthesis of aminopterin analogs, including 5-deazaaminopterin and its 5-methyl analogue, showing significant anticancer activity. These compounds were synthesized using novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reactions, indicating the compound's role in developing anticancer agents (Su, T. et al., 1986).
Antimicrobial Activities
The compound is also a key intermediate in synthesizing antimicrobial agents. For instance, Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives, exhibiting good antibacterial and antifungal activities (Hossan, A. et al., 2012). Similarly, Debnath and Ganguly (2015) synthesized and evaluated a series of N-aryl acetamide derivatives for their antibacterial and antifungal activities, highlighting the potential of the compound in antimicrobial research (Debnath, B. & Ganguly, S., 2015).
Herbicidal and Pesticidal Applications
In the agricultural sector, derivatives of this compound have been explored for herbicidal and pesticidal activities. Banks and Robinson (1986) studied the reception and activity of chloroacetamide herbicides, including acetochlor, on wheat straw, indicating the compound's potential in agricultural applications (Banks, P. A. & Robinson, E. L., 1986).
Radioligand Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research indicates the use of the compound in developing diagnostic tools in medical imaging (Dollé, F. et al., 2008).
Anticonvulsant Agents
Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This study highlights the potential of the compound in the development of new medications for epilepsy and related disorders (Severina, H. et al., 2020).
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-9-16(21)19(11-18-12)10-15(20)17-8-7-13-5-3-4-6-14(13)22-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGYPCYEPJUKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2471050.png)
![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)
![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)
![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)



